This compound belongs to the class of fluorinated alcohols, specifically tetrahydrofuran derivatives. It is synthesized primarily in laboratory settings for research purposes, particularly in the fields of pharmaceuticals and materials science. The presence of fluorine in its structure often enhances the biological activity and stability of compounds, making them valuable in drug development.
(3R,4S)-4-Fluorotetrahydrofuran-3-ol can be synthesized through various methods:
The synthesis processes often utilize fluorinated precursors and may involve solvents such as dimethylformamide or other polar aprotic solvents to facilitate the reactions. Industrial production methods would likely adapt these laboratory techniques for scalability, employing continuous flow reactors to maintain consistent quality and yield while optimizing reaction parameters like temperature and pressure.
The structure of (3R,4S)-4-Fluorotetrahydrofuran-3-ol features a five-membered ring with a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 4-position. The stereochemistry is crucial for its biological activity.
(3R,4S)-4-Fluorotetrahydrofuran-3-ol can undergo several chemical reactions typical for alcohols and fluorinated compounds:
The specific conditions for these reactions often depend on the desired product and may include variations in temperature, pressure, and choice of solvent or catalyst .
The mechanism of action for (3R,4S)-4-Fluorotetrahydrofuran-3-ol often involves its interaction with biological targets due to its structural characteristics. For instance, the fluorine atom can enhance lipophilicity, allowing better membrane penetration in biological systems.
Research indicates that fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can lead to increased efficacy in therapeutic applications .
While specific physical data such as density and boiling point are not available for (3R,4S)-4-Fluorotetrahydrofuran-3-ol, general properties expected from similar compounds include:
The chemical properties are characterized by:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound during synthesis.
(3R,4S)-4-Fluorotetrahydrofuran-3-ol has several scientific uses:
Fluorinated tetrahydrofuran derivatives represent a strategically significant class of heterocyclic compounds in modern drug design due to their dual capacity to modulate bioactive molecule properties and serve as versatile synthetic intermediates. The incorporation of fluorine into the tetrahydrofuran scaffold—specifically at the C4 position as in (3R,4S)-4-Fluorotetrahydrofuran-3-ol—imparts distinctive physicochemical characteristics including enhanced metabolic stability, improved membrane permeability, and strengthened target binding through dipole interactions and steric mimicry of functional groups [3] [5]. This fluorine-driven bioisosterism is particularly valuable in nucleotide and glycoside mimetics where the electronegative fluorine atom can mimic oxygen's role in hydrogen-bonding networks without susceptibility to enzymatic cleavage.
The structural versatility of these derivatives enables their application across multiple therapeutic domains. As documented in pharmacological studies, fluorinated tetrahydrofurans serve as core scaffolds in antiviral agents (notably nucleoside analogs), kinase inhibitors, and anti-inflammatory compounds [5]. The specific compound (3R,4S)-4-Fluorotetrahydrofuran-3-ol functions both as a bioactive synthon and precursor to more complex molecules. Its primary alcohol moiety permits straightforward derivatization, while the fluorine atom introduces a stereoelectronic perturbation that can significantly influence conformational behavior and binding affinity [3] [8]. This is exemplified in the synthesis of CD99-targeting compounds for Ewing Sarcoma, where fluorinated tetrahydrofuran subunits enhance target specificity and reduce off-target effects through controlled membrane permeability [5].
Table 1: Structural and Functional Attributes of Bioactive Fluorinated Tetrahydrofuran Derivatives
Compound Name | Molecular Weight (g/mol) | Fluorine Position | Key Structural Features | Biological Significance |
---|---|---|---|---|
(3R,4S)-4-Fluorotetrahydrofuran-3-ol | 108.12 | C4 | Secondary alcohol, tertiary fluorine | Synthetic intermediate; H-bond donor capacity |
rel-(3R,4S)-4-Fluorotetrahydrofuran-3-amine hydrochloride | 141.57 | C4 | Amine functionality, hydrochloride salt | Chiral building block for active pharmaceutical ingredients |
Clofarabine derivatives | 300-500 (variable) | C2' (purine) | Modified C5'-hydroxyl, halogenated base | CD99 inhibition in Ewing Sarcoma |
(3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol | 450.92 | None (fluorine-free analog) | Polyhydroxylated, diaryl linkage | Reference compound for stereochemical studies |
The synthetic utility of (3R,4S)-4-Fluorotetrahydrofuran-3-ol extends to prodrug development strategies. By exploiting its derivatizable hydroxyl group, medicinal chemists create bioreversible prodrugs with modified pharmacokinetics, particularly for compounds requiring targeted delivery to overcome physiological barriers [5]. The fluorine atom's strong inductive effect further enhances the stability of glycosidic bonds against enzymatic hydrolysis—a crucial advantage in nucleoside-based therapeutics where premature metabolism limits bioavailability. Recent advances have leveraged these properties to develop tumor-selective agents that exploit differential expression of metabolic enzymes in cancer cells versus healthy tissue [5].
The bioactivity of fluorinated tetrahydrofuran derivatives exhibits profound dependence on stereochemical precision, with the (3R,4S) configuration of 4-Fluorotetrahydrofuran-3-ol demonstrating distinct advantages in molecular recognition processes. This specific stereoisomer adopts a defined conformation where the fluorine atom occupies a pseudo-axial position, creating a unique electrostatic topography that complements the binding pockets of biological targets [3] [7]. The significance of this configuration is underscored by the commercial availability of enantiomerically defined building blocks like rel-(3R,4S)-4-Fluorotetrahydrofuran-3-amine hydrochloride (CAS 1903830-44-3), specifically developed for asymmetric synthesis of pharmacologically active compounds [3].
Table 2: Impact of Stereochemistry on Molecular Properties of (3R,4S)-4-Fluorotetrahydrofuran-3-ol
Stereochemical Parameter | (3R,4S) Configuration | Alternative Configuration | Pharmacological Consequence |
---|---|---|---|
Fluorine Orientation | Pseudo-axial position | Pseudo-equatorial position | Enhanced target binding specificity |
H-bond Donor Capacity | Optimal spatial alignment of hydroxyl group | Misaligned for H-bonding | Improved protein-ligand interactions |
Conformational Rigidity | Restricted ring pucker | Enhanced flexibility | Reduced entropy penalty upon binding |
Synthetic Utility | Diastereoselective transformations feasible | Limited stereocontrol | Efficient synthesis of complex targets |
The production of enantiopure (3R,4S)-4-Fluorotetrahydrofuran-3-ol typically employs chiral auxiliaries or catalytic asymmetric methods. As established in foundational studies of chiral auxiliaries , substrates like oxazolidinones and camphorsultam can direct stereoselective fluorination through steric constraints that favor specific transition state geometries. Contemporary approaches increasingly utilize enantioselective organocatalysis or transition metal catalysis, achieving high enantiomeric excess through precisely controlled reaction environments [3] . The synthetic challenge resides not only in establishing the initial stereocenters but also in retaining configurational integrity during subsequent derivatization—a consideration particularly relevant when modifying the C3 alcohol group under potentially epimerizing conditions.
Stereochemical purity directly influences biological performance. Studies on nucleoside analogs containing tetrahydrofuran subunits reveal that epimerization at C3 or C4 can reduce target affinity by orders of magnitude or convert agonists into antagonists [5] [7]. This underscores the necessity of rigorous stereochemical characterization techniques (e.g., chiral chromatography, X-ray crystallography, and advanced NMR methods) throughout the development pipeline. The pharmaceutical industry accordingly prioritizes asymmetric synthesis routes that deliver >99% stereoisomeric excess for lead compounds containing this scaffold, ensuring reproducible therapeutic effects and minimizing off-target interactions [3] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0